Hpk1-IN-47

PROTAC degradation DC50 comparison PBMC assay

Medicinal chemistry teams require validated warheads for PROTAC assembly, not generic inhibitors. HPK1-IN-47 (CAS 2893885-42-0) is a pyrrolo[2,3-b]pyrazine-based HPK1 ligand that functions dually as a potent degrader (DC50 = 23 nM in human PBMCs) and a synthetic building block for E3 ligase conjugation. - **PROTAC Precursor**: Disclosed in WO2023006063 for CRBN/VHL/IAP ligation; enables modular linker optimization. - **Comparison Tool**: Pair with ATP-competitive inhibitors (e.g., GNE-6893) to dissect degradation vs. blockade mechanisms. - **Validated Performance**: Same DC50 (23 nM) as fully assembled PROTAC HPK1 Degrader-2; active in primary immune cells.

Molecular Formula C26H27N5O
Molecular Weight 425.5 g/mol
Cat. No. B15610687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-47
Molecular FormulaC26H27N5O
Molecular Weight425.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H27N5O/c1-15-9-17(5-6-20(15)26(32)31(3)4)22-13-28-25-24(22)30-23(14-29-25)19-10-16(2)21-12-27-8-7-18(21)11-19/h5-6,9-11,13-14,27H,7-8,12H2,1-4H3,(H,28,29)
InChIKeyMBIRMSMQWOVHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPK1-IN-47 Degrader Comparator Analysis


HPK1-IN-47 (CAS 2893885-42-0) is a pyrrolo[2,3-b]pyrazine-based HPK1 ligand that functions as a PROTAC (Proteolysis-Targeting Chimera) degrader, achieving a DC50 of 23 nM for HPK1 protein degradation in human peripheral blood mononuclear cells (PBMCs) [1]. Unlike traditional ATP-competitive small-molecule kinase inhibitors such as GNE-6893 (Ki <0.019 nM ) or HMC-B17 (IC50 = 1.39 nM [2]), HPK1-IN-47 serves a dual role: it is both an active degrader in its own right and a synthetic precursor for constructing fully elaborated PROTAC molecules such as PROTAC HPK1 Degrader-2 (HY-162544) [1].

PROTAC degrader building block for HPK1
Enables modular bifunctional compound synthesis
Mechanistically distinct from ATP-competitive inhibitors

HPK1-IN-47: Degrader vs. Inhibitor Distinction


HPK1-IN-47 operates through a catalytic protein-degradation mechanism (PROTAC), which fundamentally differs from the occupancy-driven inhibition employed by kinase inhibitors such as compound K (IC50 = 2.6 nM ) or ISM9182A (IC50 = 30 nM in PBMCs [1]). Recent evidence demonstrates that HPK1 kinase inhibition alone may be sufficient for T-cell activation, but degraders achieve this through complete protein elimination rather than transient catalytic blockade [2]. Critically, HPK1-IN-47 is not merely an end-use degrader—it is specifically disclosed as a synthetic building block for assembling bifunctional PROTACs [3], a unique functional role that no conventional kinase inhibitor can fulfill. Substituting HPK1-IN-47 with an ATP-competitive inhibitor would entirely forfeit the degrader-based experimental paradigm and the ability to generate novel PROTAC entities.

Target compound
HPK1-IN-47: PROTAC degrader and synthetic precursor
Potential substitute
ATP-competitive inhibitor (e.g., GNE-6893, HMC-B17)
Degradation mechanism differs fundamentally from occupancy-driven inhibition. Inhibitor substitution forfeits degrader-based paradigm and synthetic building-block utility. Protein elimination kinetics and downstream pathway effects may not transfer directly.

HPK1-IN-47 Comparator Evidence


Degradation Potency vs. PROTAC Degrader-2

HPK1-IN-47 demonstrates a DC50 of 23 nM for HPK1 degradation in human PBMCs, which is identical to the DC50 of PROTAC HPK1 Degrader-2 (compound 3, DC50 = 23 nM in human PBMC ). This equivalence confirms that HPK1-IN-47 provides the same target-degradation potency as the fully assembled PROTAC molecule, while offering the additional advantage of serving as a synthetic precursor for generating PROTAC variants with alternative E3 ligase ligands or linkers [1].

vs. PROTAC Degrader-2
Head-to-head
Equipotent DC50 = 23 nM in human PBMCs
Identical degradation potency to mature PROTAC
Supports synthetic intermediate selection; dual utility
PROTAC degradation DC50 comparison PBMC assay

Degradation Potency vs. DD205-291

The standalone PROTAC degrader DD205-291 achieves a DC50 of 5.3 nM , which is approximately 4.3-fold more potent than HPK1-IN-47 (DC50 = 23 nM) in cellular degradation assays. However, this comparison is misleading in isolation: DD205-291 is a fully assembled, orally active PROTAC optimized for in vivo efficacy (TGI = 91.0% in MC38 model at 0.5 mg/kg with anti-PD-1 [1]), whereas HPK1-IN-47 is explicitly designed as a modular synthetic intermediate whose primary value lies in enabling the assembly of diverse PROTAC libraries [2]. Users requiring a ready-to-use in vivo degrader may prefer DD205-291; users requiring a customizable HPK1 ligand for PROTAC synthesis should select HPK1-IN-47.

vs. DD205-291
Cross-study comparable
DC50 23 nM vs 5.3 nM (~4.3-fold less potent)
Lower degradation potency than optimized in vivo degrader
Trade-off: synthetic flexibility vs. standalone potency
PROTAC degrader comparison DC50 ratio cancer immunotherapy

Degradation vs. Kinase Inhibition Mechanism

HPK1-IN-47 induces catalytic HPK1 protein degradation via the PROTAC mechanism (DC50 = 23 nM in PBMCs [1]), fundamentally distinct from ATP-competitive kinase inhibitors such as GNE-6893 (Ki <0.019 nM; 347/356 kinases <50% inhibition at 0.1 μM [2]) and compound 34 (IC50 <5 nM; 1257-fold selectivity over GLK [3]). A head-to-head study comparing an HPK1 kinase inhibitor (Compound 1) with a cereblon-based HPK1 degrader (Compound 2) demonstrated that both modalities elicited similar maximum TCR-induced activation in primary human T cells [4]. However, degradation eliminates HPK1 protein entirely, potentially overcoming limitations of occupancy-driven inhibition such as protein accumulation or kinase-independent scaffolding functions. HPK1-IN-47 thus enables experimental paradigms inaccessible to inhibition-only approaches.

Mechanism distinction
Class-level inference
PROTAC degradation vs. ATP-competitive inhibition
Fundamentally different functional suppression paradigms
No direct potency comparison across modalities
PROTAC vs inhibitor mechanism of action protein degradation

PROTAC Precursor Synthetic Utility

HPK1-IN-47 is explicitly disclosed in patent WO2023006063 as an HPK1-targeting ligand for conjugating with E3 ligase ligands to form bifunctional PROTAC degraders [1]. It serves as the direct synthetic precursor to PROTAC HPK1 Degrader-2 (HY-162544) . No comparator compound in this analysis—including DD205-291, GNE-6893, HMC-B17, or compound 34—offers this synthetic intermediate functionality. While DD205-291 is a fully elaborated PROTAC with superior standalone potency (DC50 = 5.3 nM), its fixed E3 ligase and linker components preclude customization . HPK1-IN-47 enables users to independently select E3 ligase ligands (e.g., CRBN-based, VHL-based) and linker chemistries, generating bespoke PROTAC libraries tailored to specific degradation kinetics or tissue-selectivity requirements.

Synthetic utility
Head-to-head
Validated HPK1 ligand for PROTAC library assembly
Unique synthetic intermediate capability
Patent disclosure; only compound offering this functionality
PROTAC synthesis HPK1 ligand bifunctional compound

Degradation Selectivity vs. Kinase Polypharmacology

While no large-scale kinome selectivity panel data are publicly available for HPK1-IN-47, PROTAC degraders generally achieve target selectivity through protein-protein interaction specificity (ternary complex formation) rather than ATP-site conservation, offering a fundamentally distinct selectivity paradigm from kinase inhibitors [1]. GNE-6893 demonstrates broad kinome selectivity (347/356 kinases <50% inhibition at 0.1 μM [2]), and compound 34 achieves 1257-fold selectivity over GLK [3]. However, even highly selective inhibitors risk off-target activity at suprapharmacological concentrations, a limitation that catalytic degraders may circumvent. The pyrrolo[2,3-b]pyrazine core of HPK1-IN-47 is disclosed in patent WO2023006063 as an HPK1-selective ligand [4], providing a validated selectivity starting point for PROTAC assembly.

Degradation selectivity
Class-level inference
Ternary complex formation selectivity paradigm
Orthogonal selectivity profile vs. ATP-site inhibitors
No direct kinome panel data; class-level expectation
kinase selectivity degrader selectivity off-target risk

HPK1-IN-47 Application Scenarios


Modular HPK1 Ligand for PROTAC Libraries

HPK1-IN-47 is the optimal procurement choice for medicinal chemistry teams constructing focused PROTAC libraries targeting HPK1. As disclosed in patent WO2023006063, the pyrrolo[2,3-b]pyrazine core of HPK1-IN-47 serves as the HPK1-binding warhead for conjugating diverse E3 ligase ligands (CRBN, VHL, IAP) via variable linkers [1]. The demonstrated synthesis of PROTAC HPK1 Degrader-2 (DC50 = 23 nM in human PBMC [2]) from this ligand validates the synthetic tractability of this approach. Users can systematically vary E3 ligase and linker chemistry to optimize degradation efficiency, selectivity, and physicochemical properties—capabilities unavailable from pre-assembled PROTACs such as DD205-291 (DC50 = 5.3 nM ).

Degradation vs. Inhibition Mechanism Studies

HPK1-IN-47 (DC50 = 23 nM in PBMCs [1]) enables direct experimental comparison of HPK1 degradation versus kinase inhibition. A 2025 Frontiers in Immunology study demonstrated that HPK1 kinase inhibition and cereblon-based degradation elicit comparable maximum T-cell activation, yet differ in kinetic and durability profiles [2]. Researchers can pair HPK1-IN-47 with ATP-competitive inhibitors such as GNE-6893 (Ki <0.019 nM ) or compound 34 (IC50 <5 nM; 1257-fold selective over GLK [3]) to dissect whether protein elimination confers advantages over catalytic blockade in specific cellular contexts, including kinase-independent scaffolding functions of HPK1.

Custom PROTAC Design for Tissue Selectivity

For programs requiring tissue-selective or pharmacokinetic optimization beyond what pre-assembled degraders offer, HPK1-IN-47 provides a validated starting point. The fully assembled PROTAC DD205-291 achieves TGI = 91.0% in the MC38 syngeneic model at 0.5 mg/kg with anti-PD-1 [1], but its fixed E3 ligase and linker composition may limit tissue distribution or metabolic stability in certain contexts. HPK1-IN-47's modular design, as disclosed in WO2023006063 [2], enables independent optimization of each PROTAC component. This flexibility is particularly valuable for CNS-penetrant degrader design, where linker and E3 ligand choice critically influence blood-brain barrier penetration—a dimension that fixed PROTACs cannot address.

Tool Compound for Primary Immune Cell Assays

HPK1-IN-47's validated DC50 of 23 nM in human PBMCs [1] establishes it as a reliable tool for studying HPK1 degradation in physiologically relevant primary immune cells. Unlike recombinant enzyme assays used for inhibitor IC50 determination (e.g., GNE-6893 Ki <0.019 nM [2]), the PBMC degradation assay directly measures target engagement and protein elimination in a mixed immune cell population, providing translational relevance for immuno-oncology applications. The demonstrated equivalence in degradation potency between HPK1-IN-47 and PROTAC HPK1 Degrader-2 (both DC50 = 23 nM ) confirms that the ligand alone provides robust degradation activity suitable for cellular pharmacology studies.

Application
Selection Property
Validation Focus
HPK1 PROTAC library synthesis
Modular ligand for E3 ligase conjugation
Library diversification and linker compatibility
Degradation vs. inhibition comparison
Distinct degradation mechanism context
Kinetic and durability profiles vs. inhibitors
Tissue-selective degrader design
Component-level optimization flexibility
Tissue distribution and metabolic stability tuning
Primary immune cell target engagement
Reported PBMC degradation activity
Physiological HPK1 depletion verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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